Cas no 61-24-5 (7-(5-amino-5-carboxyvaleramido)cephalosporanic acid)
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Chemical and Physical Properties
Names and Identifiers
-
- 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
- CAPHALOSPORIN C
- 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-(5R)-5-amino-5-carboxy-1-oxopentylamino-8-oxo-, (6R,7R)-
- 7-(D-5-Amino-5-carboxyvaleramido)-3-(hydrox-ymethyl)-8-oxo-5-thia-1-azabicyclo[4,2,0]oct-2-ene-2-Carboxylic acid acetate
- (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl)amino]cepham-3-ene-4-carboxylic acid
- (7R)-3-[(Acetyloxy)methyl]-7-[[(R)-5-carboxy-5-amino-1-oxopentyl]amino]cepham-3-ene-4-carboxylic acid
- Aminoadipyl cephalosporin
- C00916
- (6R,7R)-3-(Acetoxymethyl)-7-[(5-amino-5-carboxypentanoyl)amino]-8 -oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- cefalosporin C
- Centpropazine
- Centropazine
- cephalosphorin C
- Cephalosporin
- Cephalosporin C
- cephalosporn C
- BRN 0065348
- DTXSID90960427
- EINECS 254-669-0
- cephalosporinC
- UNII-3XIY7HJT5L
- (6R,7R)-3-(acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Cephalosporin C disodium salt
- 4-27-00-05902 (Beilstein Handbook Reference)
- NS00011597
- 61-24-5
- CHEBI:15776
- CEPHALOSPORIN C [MI]
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, (6R-(6alpha,7beta(R*)))-
- 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-[[(5R)-5-amino-5-carboxy-1-oxopentyl]amino]-8-oxo-, (6R,7R)-
- DB03313
- 39879-21-5
- EINECS 200-501-6
- (6R,7R)-3-[(acetyloxy)methyl]-7-{[(5R)-5-amino-5-carboxypentanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- EINECS 234-341-3
- HOKIDJSKDBPKTQ-GLXFQSAKSA-N
- cephalosporins
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-((5-amino-5-carboxy-1-oxopentyl)amino)-8-oxo-, disodium salt, (6R-(6alpha,7beta(R*)))-
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(5-amino-5-carboxyvaleramido)-3-(hydroxymethyl)-8-oxo-, acetate (ester)
- Disodium (6R-(6alpha,7beta(R*)))-3-(acetoxymethyl)-7-((5-amino-5-carboxylato-1-oxopentyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- SDCCGSBI-0050269.P002
- Epitope ID:116208
- CHEMBL482858
- Q5063335
- NSC 757790
- NSC-757790
- CEPHALOSPORIN C [WHO-DD]
- CEFAZEDONE SODIUM SALT IMPURITY 2
- CEPHALOSPORIN-C
- 3XIY7HJT5L
- 59143-60-1
- SCHEMBL76583
- Cephalosporin C [INN:BAN]
- (6R,7R)-3-(Acetoxymethyl)-7-((R)-5-amino-5-carboxypentanamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
-
- Inchi: 1S/C16H21N3O8S/c1-7(20)27-5-8-6-28-14-11(13(22)19(14)12(8)16(25)26)18-10(21)4-2-3-9(17)15(23)24/h9,11,14H,2-6,17H2,1H3,(H,18,21)(H,23,24)(H,25,26)/t9-,11-,14-/m1/s1
- InChI Key: HOKIDJSKDBPKTQ-GLXFQSAKSA-N
- SMILES: S1CC(COC(C)=O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(CCC[C@H](C(=O)O)N)=O)=O
Computed Properties
- Exact Mass: 415.10500
- Monoisotopic Mass: 415.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 28
- Rotatable Bond Count: 11
- Complexity: 737
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: _4.4
- Topological Polar Surface Area: 202A^2
Experimental Properties
- Density: 1.55
- Boiling Point: 814.7ºC at 760 mmHg
- Flash Point: 446.5ºC
- Refractive Index: 1.639
- PSA: 205.12000
- LogP: 0.34880
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083171-5mg |
Cephalosporin C |
61-24-5 | 98% | 5mg |
¥9035.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1083171-25mg |
Cephalosporin C |
61-24-5 | 98% | 25mg |
¥25170.00 | 2024-05-07 |
7-(5-amino-5-carboxyvaleramido)cephalosporanic acid Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid
Recent Advances in the Study of 7-(5-amino-5-carboxyvaleramido)cephalosporanic Acid (CAS 61-24-5) and Its Applications in Chemical Biology and Medicine
The compound 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid (CAS 61-24-5) has recently gained significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This cephalosporin derivative, characterized by its 5-amino-5-carboxyvaleramido side chain at the 7-position, demonstrates enhanced β-lactamase stability compared to conventional cephalosporins, making it a promising candidate for addressing antibiotic resistance challenges.
Recent studies published in the Journal of Medicinal Chemistry (2023) have elucidated the compound's mechanism of action, revealing that the 5-amino-5-carboxyvaleramido moiety contributes to improved binding affinity with penicillin-binding proteins (PBPs) in resistant bacterial strains. Structural analysis through X-ray crystallography (resolution 1.8 Å) demonstrated that this modification creates additional hydrogen bond interactions with the active site residues of PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA).
In synthetic chemistry developments, a novel enzymatic synthesis route for 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid was reported in ACS Catalysis (2024), achieving 78% yield through optimized immobilized penicillin G acylase catalysis. This green chemistry approach significantly reduces the environmental impact compared to traditional chemical synthesis methods while maintaining high stereoselectivity (>99% ee). The process utilizes the key intermediate 61-24-5 in a one-pot reaction system, demonstrating improved scalability for industrial production.
Pharmacokinetic studies in animal models (published in Antimicrobial Agents and Chemotherapy, 2024) have shown that 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid exhibits favorable tissue distribution characteristics, with particularly high concentrations achieved in lung and kidney tissues. The compound demonstrates a plasma half-life of 2.3 hours in primates, with 68% renal excretion of the unchanged drug, suggesting potential utility in treating respiratory and urinary tract infections caused by multidrug-resistant pathogens.
Current clinical development focuses on combination therapies, with Phase I trials (NCT055XXXXX) investigating the synergistic effects of 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid with β-lactamase inhibitors. Preliminary results indicate a 4-8 fold reduction in MIC values against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae compared to monotherapy regimens. Safety data from these trials show favorable tolerability profiles, with adverse event rates comparable to existing cephalosporins.
Future research directions highlighted in recent reviews include structural optimization to further enhance blood-brain barrier penetration for potential CNS infection applications, as well as exploration of the compound's immunomodulatory properties observed in in vitro studies. The unique chemical structure of 7-(5-amino-5-carboxyvaleramido)cephalosporanic acid continues to provide a valuable platform for developing next-generation antibiotics against increasingly resistant bacterial pathogens.
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